![molecular formula C15H16BrNO2 B2920614 4-Bromo-2-{[(4-ethoxyphenyl)amino]methyl}phenol CAS No. 329777-38-0](/img/structure/B2920614.png)

4-Bromo-2-{[(4-ethoxyphenyl)amino]methyl}phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

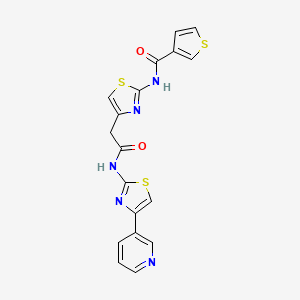

Spectroscopic and Molecular Structure Analysis

- The compound was synthesized and characterized using spectroscopic (FT-IR and UV–Vis) and X-ray diffraction techniques. The study focused on molecular electrostatic potential, Fukui function, nonlinear optical properties, and natural bond orbital analyses. It also explored interactions with DNA bases, highlighting its potential in biochemical applications (Demircioğlu et al., 2019).

Chemical Synthesis and Molecular Interaction

- The synthesis of 4-bromo-2-{[(4-ethoxyphenyl)amino]methyl}phenol through Schiff bases reduction route provided insights into its molecular structure. This process revealed significant intermolecular hydrogen bonding and secondary interactions, crucial for its application in chemical synthesis (Ajibade & Andrew, 2021).

Application in Photodynamic Therapy

- The compound's derivatives were used in the synthesis of zinc phthalocyanine, which exhibited properties useful for photodynamic therapy applications. Its high singlet oxygen quantum yield and good fluorescence properties suggest potential in cancer treatment (Pişkin et al., 2020).

Catalytic Activity and Biomimetic Applications

- An asymmetric dinuclear nickel(II) complex involving a derivative of 4-bromo-2-{[(4-ethoxyphenyl)amino]methyl}phenol was synthesized. This complex was used as a functional model for phosphodiesterase, indicating its potential in mimicking biological catalysis and enzyme functions (Ren et al., 2011).

Antioxidant Properties

- Bromophenol derivatives, related to 4-bromo-2-{[(4-ethoxyphenyl)amino]methyl}phenol, isolated from marine algae demonstrated potent antioxidant activities. These findings suggest their potential application in preventing oxidative deterioration in food and other products (Li et al., 2011).

Inhibitory Effects on Enzymes

- Certain bromophenol derivatives were identified as selective inhibitors for PR-SET7 and EZH2 enzymes, highlighting their potential use in cancer therapy. These compounds showed significant cell death and differentiation in human leukemia cells (Valente et al., 2012).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-bromo-2-[(4-ethoxyanilino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO2/c1-2-19-14-6-4-13(5-7-14)17-10-11-9-12(16)3-8-15(11)18/h3-9,17-18H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWRLAAZIDRJKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NCC2=C(C=CC(=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-{[(4-ethoxyphenyl)amino]methyl}phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-methoxyphenyl)methyl]-2-[3-oxo-5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2920532.png)

![3,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2920534.png)

![6-Benzyl-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2920537.png)

![N-{[5-(2-amino-1,3-thiazol-4-yl)furan-2-yl]methyl}acetamide](/img/structure/B2920542.png)

![N-cyclohexyl-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2920547.png)

![5-(Methoxycarbonyl)thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B2920548.png)

![5-Methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2920553.png)